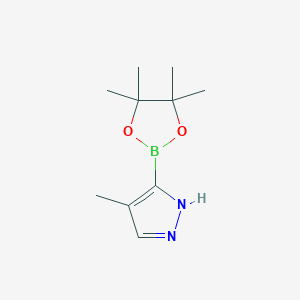

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to optimize the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Substitution: The methyl group on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Alcohols: From oxidation reactions.

Substituted Pyrazoles: From substitution reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Boronic Acid Derivatives:

This compound can be utilized as a boronic acid pinacol ester in the synthesis of various organic compounds. Boronic acids are crucial intermediates in the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds.

2. Synthesis of Pharmaceuticals:

The compound serves as a building block for synthesizing pharmaceutical agents. Its ability to participate in cross-coupling reactions allows for the development of complex molecules that are essential in drug discovery.

3. Functionalization of Aromatic Compounds:

The presence of the dioxaborolane group enhances the electrophilic character of the pyrazole ring, facilitating its functionalization. This property is exploited in creating diverse derivatives with potential biological activity.

Medicinal Chemistry

1. Anticancer Activity:

Research indicates that derivatives of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. The ability to modify the pyrazole structure allows for the design of compounds targeting specific cancer pathways.

2. Antimicrobial Properties:

Studies have shown that certain derivatives possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyrazole-based compounds from this compound through Suzuki coupling reactions. These compounds were tested against cancer cell lines and exhibited significant cytotoxicity compared to standard treatments .

Case Study 2: Development of Antimicrobial Compounds

Another research project focused on modifying the boron-containing moiety to enhance the antimicrobial efficacy of pyrazole derivatives. The modified compounds showed improved activity against resistant bacterial strains .

Mecanismo De Acción

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-1H-pyrazole-3-boronic acid: Similar in structure but lacks the dioxaborolan group.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar but without the methyl group on the pyrazole ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar boronic ester group but attached to an aniline instead of a pyrazole.

Uniqueness

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the boronic ester group, which provides a versatile platform for various synthetic applications. Its structure allows for selective functionalization and efficient participation in cross-coupling reactions, making it a valuable compound in organic synthesis.

Actividad Biológica

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 234.10 g/mol. Its IUPAC name highlights the presence of a pyrazole ring and a dioxaborolane moiety, which may contribute to its biological effects.

Structural Features

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1196985-65-5

Recent studies suggest that compounds containing pyrazole structures often exhibit diverse biological activities including anti-inflammatory and anticancer properties. The presence of the dioxaborolane group may enhance these activities by influencing molecular interactions within biological systems.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways.

-

Anticancer Potential :

- Some pyrazole derivatives have shown promise in cancer cell line studies. The ability to inhibit cell proliferation and induce apoptosis in various cancer types has been observed.

-

Neuroprotective Effects :

- There is emerging evidence that pyrazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies

A selection of studies highlights the biological activity of similar pyrazole compounds:

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound exhibit varied degrees of activity against different biological targets. For instance:

Propiedades

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-7-6-12-13-8(7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVEZWZGLCNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440520-87-5 | |

| Record name | 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.